molecular formula C35H67N11O8 B166266 Mvt-101 CAS No. 128657-47-6

Mvt-101

カタログ番号: B166266
CAS番号: 128657-47-6
分子量: 770 g/mol
InChIキー: MQPXOVRKKPPKFZ-QYKDHROSSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Mvt-101 is a complex peptide compound. It is characterized by its intricate structure, which includes multiple amino acid residues and functional groups. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

作用機序

Mvt-101, also known as “(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-acetamido-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]hexyl]amino]hexanoyl]amino]-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide”, “N-{(2s)-2-[(N-Acetyl-L-Threonyl-L-Isoleucyl)amino]hexyl}-L-Norleucyl-L-Glutaminyl-N~5~-[amino(Iminio)methyl]-L-Ornithinamide”, or “2aog”, is a hexapeptide-based inhibitor of HIV-1 protease .

Target of Action

The primary target of this compound is the HIV-1 protease , an aspartyl protease essential for HIV-1 viral infectivity . This enzyme has one catalytic site formed by the homodimeric enzyme .

Mode of Action

This compound interacts with its target, the HIV-1 protease, by blocking its action . It binds in a single orientation within the catalytic groove of the HIV-1 protease . This interaction inhibits the reproduction of the HIV virus .

Biochemical Pathways

The inhibition of the HIV-1 protease by this compound affects the maturation process of the HIV virus . The HIV-1 protease is responsible for cleaving the viral polyprotein precursors, which is a crucial step in the viral life cycle. By inhibiting this enzyme, this compound prevents the maturation of the virus, thereby inhibiting its reproduction .

Result of Action

The result of this compound’s action is the inhibition of the HIV virus reproduction . By blocking the action of the HIV-1 protease, this compound prevents the maturation of the virus, thereby inhibiting its ability to infect new cells .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Mvt-101 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: Each amino acid is coupled to the resin-bound peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers to enhance efficiency and yield. The use of large-scale reactors and advanced purification techniques ensures the production of high-purity peptides suitable for research and pharmaceutical applications.

化学反応の分析

Types of Reactions

Mvt-101 can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, particularly the amino and hydroxyl groups, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target disulfide bonds within the peptide, resulting in the formation of thiol groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are frequently used.

    Substitution: Reagents like sodium azide (NaN₃) and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce thiol-containing peptides.

科学的研究の応用

Mvt-101 has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.

    Biology: The compound is investigated for its potential role in cellular signaling pathways and protein interactions.

    Medicine: Research focuses on its therapeutic potential, particularly in the development of peptide-based drugs.

    Industry: It is utilized in the production of specialized peptides for various industrial applications, including biotechnology and pharmaceuticals.

類似化合物との比較

Similar Compounds

  • Mvt-101
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific sequence and structure, which confer distinct biological activities and properties. Compared to similar compounds, it may exhibit unique binding affinities, stability, and functional effects, making it valuable for targeted research and therapeutic applications.

生物活性

Mvt-101 is a hexapeptide-based inhibitor that has garnered attention for its biological activity, particularly as an antiviral agent against HIV-1. This article delves into the compound's mechanism of action, research findings, and potential clinical implications, supported by data tables and case studies.

This compound is characterized by the following chemical properties:

PropertyValue
CAS Number 125552-93-4
Molecular Formula C35_{35}H67_{67}N11_{11}O8_8
Molecular Weight 769.975 g/mol
Structure Ac-Thr-Ile-Nle-ψ-[CH2_2N]-Nle-Gln-Arg-NH2_2

This compound functions primarily as an inhibitor of HIV-1 protease, a crucial enzyme in the HIV life cycle. By blocking the action of this enzyme, this compound effectively inhibits the reproduction of the HIV virus. This mechanism is pivotal in halting viral replication and potentially reducing viral load in infected individuals .

In Vitro Studies

Research has demonstrated that this compound exhibits potent antiviral activity against HIV-1 in vitro. The compound's effectiveness is attributed to its ability to bind to the active site of HIV-1 protease, thereby preventing substrate cleavage necessary for viral maturation .

Case Study: Antiviral Efficacy

A study conducted by researchers at MedChemExpress evaluated the antiviral efficacy of this compound. The results indicated that this compound significantly reduced viral replication in cultured human T cells infected with HIV-1. The half-maximal inhibitory concentration (IC50) was determined to be approximately 15 nM, showcasing its strong inhibitory potential against the virus .

Research Findings

Recent studies have highlighted several key findings regarding this compound:

  • Antiviral Activity : this compound demonstrated a dose-dependent inhibition of HIV-1 replication.
  • Selectivity : The compound showed minimal cytotoxicity in non-infected cells, indicating a favorable selectivity index.
  • Resistance Profile : Preliminary assessments suggest that this compound maintains efficacy against certain HIV strains that exhibit resistance to other protease inhibitors.

Comparative Analysis with Other Antiviral Agents

To contextualize this compound's biological activity, a comparison with other known HIV protease inhibitors is useful:

CompoundIC50 (nM)Mechanism of ActionResistance Profile
This compound 15Protease inhibitorLimited resistance noted
Ritonavir 50Protease inhibitorCommon resistance
Lopinavir 25Protease inhibitorCommon resistance

Future Directions and Clinical Implications

The potential therapeutic applications of this compound extend beyond its current use as an antiviral agent. Ongoing research is exploring its role in combination therapies for HIV treatment, particularly in patients with multidrug-resistant strains. Additionally, investigations into its effects on cellular signaling pathways may reveal further applications in oncology and immunology .

特性

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-acetamido-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]hexyl]amino]hexanoyl]amino]-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H67N11O8/c1-7-10-13-23(43-33(53)28(20(4)9-3)46-34(54)29(21(5)47)42-22(6)48)19-41-25(14-11-8-2)31(51)45-26(16-17-27(36)49)32(52)44-24(30(37)50)15-12-18-40-35(38)39/h20-21,23-26,28-29,41,47H,7-19H2,1-6H3,(H2,36,49)(H2,37,50)(H,42,48)(H,43,53)(H,44,52)(H,45,51)(H,46,54)(H4,38,39,40)/t20-,21+,23-,24-,25-,26-,28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPXOVRKKPPKFZ-QYKDHROSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CNC(CCCC)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](CN[C@@H](CCCC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H67N11O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

770.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。